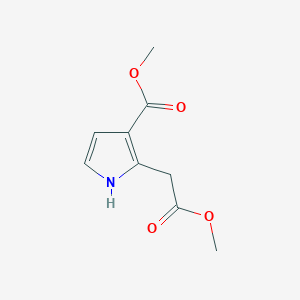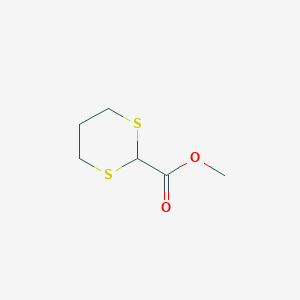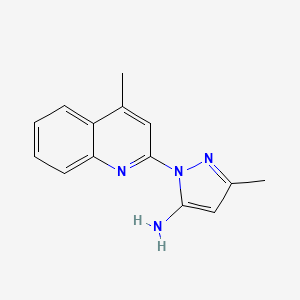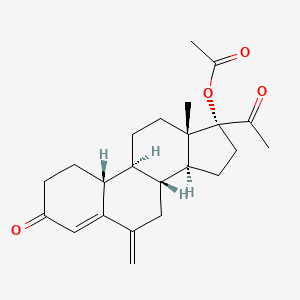
17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate, also known as Nestorone, is a synthetic progestin. Progestins are synthetic analogs of the naturally occurring hormone progesterone, which plays a crucial role in the menstrual cycle and pregnancy. Nestorone is used in various contraceptive formulations and hormone replacement therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate typically involves multiple steps starting from steroidal precursors. One common method includes the modification of progesterone or related steroids through a series of chemical reactions such as oxidation, reduction, and acetylation.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often involving the use of catalysts and specific reaction conditions to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing agents such as chromium(VI) oxide or pyridinium chlorochromate.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Acetylating agents such as acetic anhydride or acetyl chloride.
Major Products Formed:
Oxidation reactions typically yield ketones or aldehydes.
Reduction reactions can produce alcohols or alkenes.
Substitution reactions result in the formation of esters, ethers, or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate is used as a synthetic intermediate in the preparation of other steroid compounds. Its unique structure makes it a valuable building block for the synthesis of various progestins and related molecules.
Biology: In biological research, this compound is used to study the effects of progestins on various biological systems. It helps in understanding the role of progesterone in reproductive health and the mechanisms of action of synthetic progestins.
Medicine: Nestorone is used in contraceptive formulations and hormone replacement therapies. It is known for its high progestational activity and low androgenic effects, making it suitable for use in various medical applications.
Industry: In the pharmaceutical industry, this compound is used in the production of contraceptive pills and other hormone-based medications. Its stability and efficacy make it a preferred choice for drug formulation.
Wirkmechanismus
The mechanism of action of 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate involves binding to progesterone receptors in the body. This binding leads to the activation of various signaling pathways that regulate the menstrual cycle, support pregnancy, and influence other reproductive functions. The compound exerts its effects by modulating gene expression and protein synthesis related to these pathways.
Vergleich Mit ähnlichen Verbindungen
Norethindrone: Another synthetic progestin used in contraceptives.
Levonorgestrel: A widely used progestin in birth control pills.
Medroxyprogesterone acetate: Used in hormone replacement therapy and contraceptives.
Uniqueness: 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate is unique due to its specific structural features, such as the presence of a methylene group at the 6-position and the acetate ester at the 17-position. These structural differences contribute to its distinct pharmacological properties and make it a valuable compound in the field of synthetic progestins.
Eigenschaften
CAS-Nummer |
58652-19-0 |
|---|---|
Molekularformel |
C23H30O4 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S)-17-acetyl-13-methyl-6-methylidene-3-oxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h12,17-18,20-21H,1,5-11H2,2-4H3/t17-,18-,20-,21+,22+,23?/m1/s1 |
InChI-Schlüssel |
YBBDZPBFRFPTJE-AFHJIISKSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34)C)OC(=O)C |
Isomerische SMILES |
CC(=O)C1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@H]34)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34)C)OC(=O)C |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


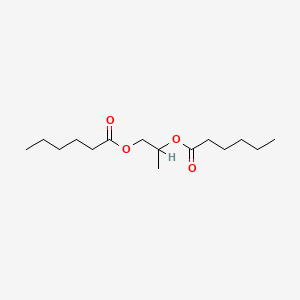
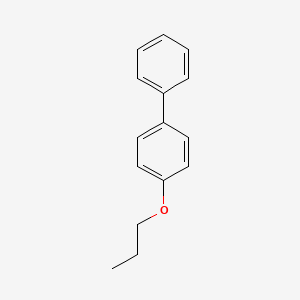
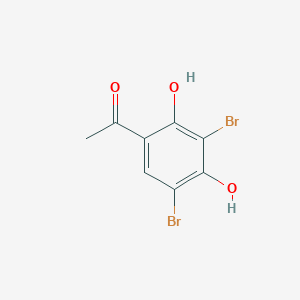
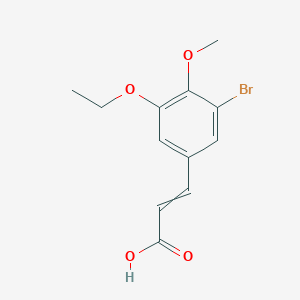

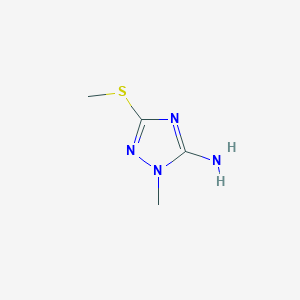

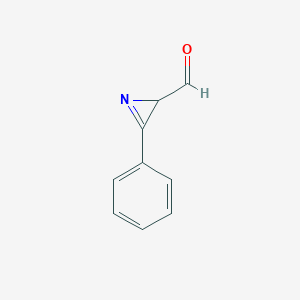
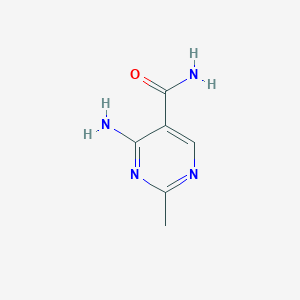
![5-Methyltetrazolo[1,5-a]quinoline](/img/structure/B1617445.png)
![1-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1617446.png)
